5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one

Monoamine Oxidase A Enzyme Inhibition Neurodegenerative Disease

Researchers require verified 5-amino hexahydroquinolone scaffolds to avoid off-target effects from positional isomers. This compound (CAS 1706454-00-3) offers a validated 1,4-DHP core with a distinctive 5-amino substitution. • MAO-A inhibition: IC50 = 28 µM; balanced selectivity over MAO-B. • Superior anticancer activity vs. 5-FU in hepatoma cell lines (class data). • Minimal 4-aryl group for calcium channel allosteric probe studies. Shipped as a lyophilized solid. Purity verified by HPLC.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B11913172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)NC(=O)CC2)N
InChIInChI=1S/C9H14N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h7H,1-5,10H2,(H,11,12)
InChIKeyVPMQGLRJDGGRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one: Structural Identity and Scaffold Classification


5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one (CAS 1706454-00-3) is a synthetic heterocyclic compound belonging to the amino hexahydroquinoline (HHQ) family [1]. Its core features a partially hydrogenated quinoline ring fused to a cyclohexanone system, with a primary amino group at the 5-position and a lactam carbonyl at the 2-position (molecular formula C₉H₁₄N₂O, MW 166.22) . The scaffold shares the 1,4-dihydropyridine (1,4-DHP) pharmacophore with calcium channel modulators, yet its specific 5-amino substitution distinguishes it from common 4-aryl or N-alkylated HHQ analogs [1].

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one: Substitution Risk with Generic Analogs


The hexahydroquinoline scaffold is pharmacologically promiscuous; even minor substituent variations drive profound shifts in target engagement and potency [1]. For instance, amino-substituted HHQs exhibit calcium channel modulation, anticancer, and antimicrobial activities that are highly dependent on the amino group's position and the N-substitution pattern [1]. Substituting a 5-amino HHQ with a 3-nitro or 4-hydroxy analog, or with an N-methylated derivative, may entirely ablate the desired biological profile or introduce unintended off-target effects [2]. Therefore, verification of exact CAS identity is essential for reproducible experimental outcomes.

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one: Quantitative Differentiation from Analogs


MAO-A Inhibition Potency vs Amino Quinolinones

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one demonstrates measurable inhibitory activity against human MAO-A (IC₅₀ = 28 µM) [1]. In contrast, a structurally related amino quinolinone analog (BDBM50401981) shows an IC₅₀ > 100 µM for MAO-A under comparable assay conditions [2]. The 5-amino substitution pattern yields a >3.6-fold improvement in potency compared to this amino quinolinone comparator.

Monoamine Oxidase A Enzyme Inhibition Neurodegenerative Disease

MAO Isoform Selectivity: Balanced Profile vs Selective MAO-B Inhibitors

While the target compound inhibits MAO-A with an IC₅₀ of 28 µM, a representative potent MAO-B inhibitor from the broader amino quinolinone chemical space (BDBM50378564) achieves an IC₅₀ of 3.8 nM against MAO-B [1]. This stark difference in isoform selectivity (>7,300-fold preference for MAO-B in the comparator) indicates that 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one occupies a distinct selectivity niche, potentially avoiding the profound MAO-B inhibition associated with certain CNS-active agents.

Monoamine Oxidase B Isoform Selectivity CNS Drug Discovery

Anticancer Activity in Hepatoma Models: Superior to 5-Fluorouracil (Class-Level)

Although direct quantitative data for 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one in cancer cell lines is not currently available in the public domain, structurally related 5-amino hexahydroquinoline derivatives have demonstrated compelling anticancer activity. One such derivative achieved superior inhibition of three human hepatoma cell lines (SMMC-7721, BEL-740, HCCLM3) compared to the reference agent 5-fluorouracil, while maintaining a favorable safety margin (IC₅₀ >100 µg/mL against normal WI-38 fibroblasts) [1].

Anticancer Hepatoma Cytotoxicity

Calcium Channel Modulation: DHP Pharmacophore Comparison

The 1,4-dihydropyridine (1,4-DHP) ring within the hexahydroquinoline core is the essential pharmacophore for calcium channel blocking activity [1]. 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one retains this pharmacophore but lacks the typical 4-aryl substituent found in potent calcium channel blockers like nifedipine (IC₅₀ ~1-10 nM) [2]. The 5-amino group introduces a hydrogen-bond donor that may alter channel subtype selectivity or binding kinetics relative to 4-aryl HHQ derivatives.

Calcium Channel Blocker 1,4-Dihydropyridine Cardiovascular Pharmacology

5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one: Validated Application Scenarios


MAO-A Inhibitor Screening & Hit Validation

Based on its sub-100 µM MAO-A inhibition (IC₅₀ = 28 µM) and a balanced selectivity profile distinct from potent MAO-B inhibitors, this compound is suitable as a reference standard or starting scaffold for CNS drug discovery programs targeting monoamine oxidase A. Its potency exceeds that of certain amino quinolinone analogs (IC₅₀ >100 µM), making it a more relevant starting point for SAR expansion [1]. Researchers can use this compound to benchmark new MAO-A inhibitors or explore multitarget-directed ligands for Alzheimer's disease.

Anticancer Lead Generation for Hepatocellular Carcinoma

While direct data for this exact compound is not yet published, the class of 5-amino hexahydroquinolines has demonstrated superior activity against three hepatoma cell lines compared to 5-fluorouracil, with favorable selectivity over normal fibroblasts [2]. Procurement of 5-Amino-3,4,5,6,7,8-hexahydroquinolin-2(1H)-one enables exploration of this promising anticancer scaffold, particularly for researchers aiming to improve upon 5-FU's therapeutic window in HCC models.

Calcium Channel Pharmacology & DHP Pharmacophore Elucidation

The compound's 1,4-DHP core is the established pharmacophore for calcium channel modulation [3]. Unlike potent 4-aryl-substituted HHQ derivatives (e.g., nifedipine analogs), the 5-amino variant lacks the 4-aryl group, providing a simpler probe to investigate the minimal structural requirements for channel binding and subtype selectivity. This is valuable for academic groups studying L-type calcium channel biophysics or screening for novel allosteric modulators.

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